molecular formula C19H25N5O B5650593 (1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-(pyridin-3-ylacetyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-(pyridin-3-ylacetyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5650593
M. Wt: 339.4 g/mol
InChI Key: IJJKXRPNQSAVRZ-DLBZAZTESA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that require precise conditions to ensure the desired configuration and yield. For instance, the discovery of novel alpha 7 nicotinic acetylcholine receptor agonists involves complex synthetic routes to achieve compounds with high receptor selectivity and brain penetration, indicating the sophisticated methods needed for such molecules (O’Donnell et al., 2010).

Molecular Structure Analysis

Molecular structure determination, often through X-ray crystallography, provides insights into the 3D arrangement of atoms within a molecule, essential for understanding its reactivity and interaction with biological targets. Studies on related heterocyclic compounds reveal detailed structural information, demonstrating the importance of molecular geometry in their chemical behavior and potential applications (Lynch et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving compounds with diazabicyclo nonane structures can be complex, involving multiple reaction pathways and products. Research on similar molecules has shown that their reactivity can lead to a wide variety of chemical transformations, useful in synthesizing novel derivatives with potentially beneficial properties (Vaughan et al., 2006).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and vaporization enthalpies, are critical for their practical application. Research on the vaporization enthalpies of related heterocyclic compounds provides valuable data on their thermal stability and volatility (Lipkind et al., 2011).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, and reactivity towards various reagents, is crucial for the application of these compounds in synthesis and potential therapeutic uses. Studies on the synthesis and reactivity of N,S-containing heterocycles reveal the complexity and versatility of these molecules in chemical reactions (Dotsenko et al., 2007).

properties

IUPAC Name

1-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-18(22-13-21-14)12-23-9-16-4-5-17(11-23)24(10-16)19(25)7-15-3-2-6-20-8-15/h2-3,6,8,13,16-17H,4-5,7,9-12H2,1H3,(H,21,22)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJKXRPNQSAVRZ-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)C(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-pyridin-3-ylethanone

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